

An In-depth Technical Guide to 3,5-Dimethylisonicotinaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethylisonicotinaldehyde

CAS No.: 201286-64-8

Cat. No.: B1585890

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethylpyridine-4-carboxaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a pyridine ring with methyl groups flanking a reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in the field of drug development, grounded in established chemical principles and supported by relevant literature.

Core Properties of 3,5-Dimethylisonicotinaldehyde

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of **3,5-Dimethylisonicotinaldehyde** are summarized in the table below.

Property	Value	Source
CAS Number	201286-64-8	
Molecular Formula	C ₈ H ₉ NO	
Molecular Weight	135.16 g/mol	
IUPAC Name	3,5-dimethylpyridine-4-carbaldehyde	
Synonyms	3,5-Dimethylisonicotinaldehyde, 3,5-Lutidine-4-carboxaldehyde	

Synthesis of 3,5-Dimethylisonicotinaldehyde: A Strategic Approach

The synthesis of **3,5-Dimethylisonicotinaldehyde** is a multi-step process that begins with the formation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This section outlines a logical and experimentally supported pathway for its preparation.

Part 1: Synthesis of the Precursor, 3,5-Lutidine

The industrial production of 3,5-lutidine is achieved through a condensation reaction involving acrolein, formaldehyde, and ammonia.^[1] This method provides a scalable and efficient route to the foundational pyridine ring.

An alternative and well-documented laboratory-scale synthesis involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as γ -Al₂O₃, at elevated temperatures (400-500 °C).^{[2][3]}

Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine^{[2][3]}

- Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst (e.g., γ -Al₂O₃).
- Reaction Setup: Heat the reactor to the reaction temperature (400-500 °C).

- **Reactant Feed:** Introduce a vaporized stream of 2-methyl-1,5-pentanediamine along with a co-feed of hydrogen gas.
- **Condensation:** Pass the product stream through a condenser to liquefy the organic products.
- **Purification:** The resulting mixture, containing 3,5-lutidine and other byproducts, is then purified by fractional distillation.

A synthesis of ¹⁵N-labelled 3,5-dimethylpyridine has also been reported, starting from methacrolein, propenyl ether, and ¹⁵N-labelled ammonium chloride, demonstrating a versatile approach to this key intermediate.^[4]

Part 2: Oxidation of 3,5-Lutidine to 3,5-Dimethylisonicotinaldehyde

The conversion of 3,5-lutidine to **3,5-Dimethylisonicotinaldehyde** is a critical oxidation step. A plausible and efficient two-step process involves the initial formation of the corresponding N-oxide, followed by rearrangement and hydrolysis to the desired aldehyde.

Step 1: N-Oxidation of 3,5-Lutidine

The oxidation of 3,5-lutidine to 3,5-dimethyl pyridine-N-oxide can be effectively carried out using hydrogen peroxide in the presence of acetic acid.^[5] This is a common and reliable method for the N-oxidation of pyridines.

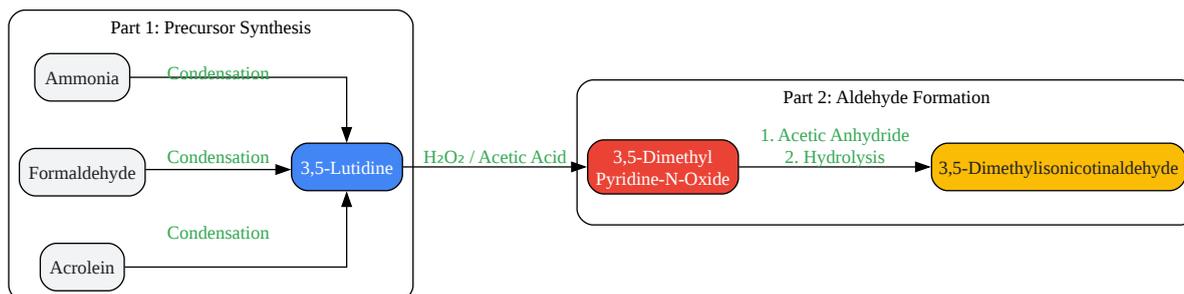
Step 2: Conversion of N-Oxide to Aldehyde

While a specific protocol for the conversion of 3,5-dimethyl pyridine-N-oxide to **3,5-Dimethylisonicotinaldehyde** is not readily available in the reviewed literature, a general and well-established method for the conversion of pyridine-N-oxides to pyridine-4-carboxaldehydes involves treatment with a dehydrating agent like acetic anhydride, followed by hydrolysis. This process proceeds through a rearrangement mechanism.

Proposed Experimental Protocol: Synthesis of **3,5-Dimethylisonicotinaldehyde**

- **N-Oxidation:**

- To a solution of 3,5-lutidine in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 40 °C.
- After the addition is complete, heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate) to precipitate the 3,5-dimethyl pyridine-N-oxide.
- Filter, wash with cold water, and dry the product.
- Rearrangement and Hydrolysis to Aldehyde:
 - Suspend the 3,5-dimethyl pyridine-N-oxide in acetic anhydride and heat the mixture to reflux for several hours.
 - Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the intermediate acetate ester.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
 - Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation to yield **3,5-Dimethylisonicotinaldehyde**.



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Caption: Synthetic pathway to **3,5-Dimethylisonicotinaldehyde**.

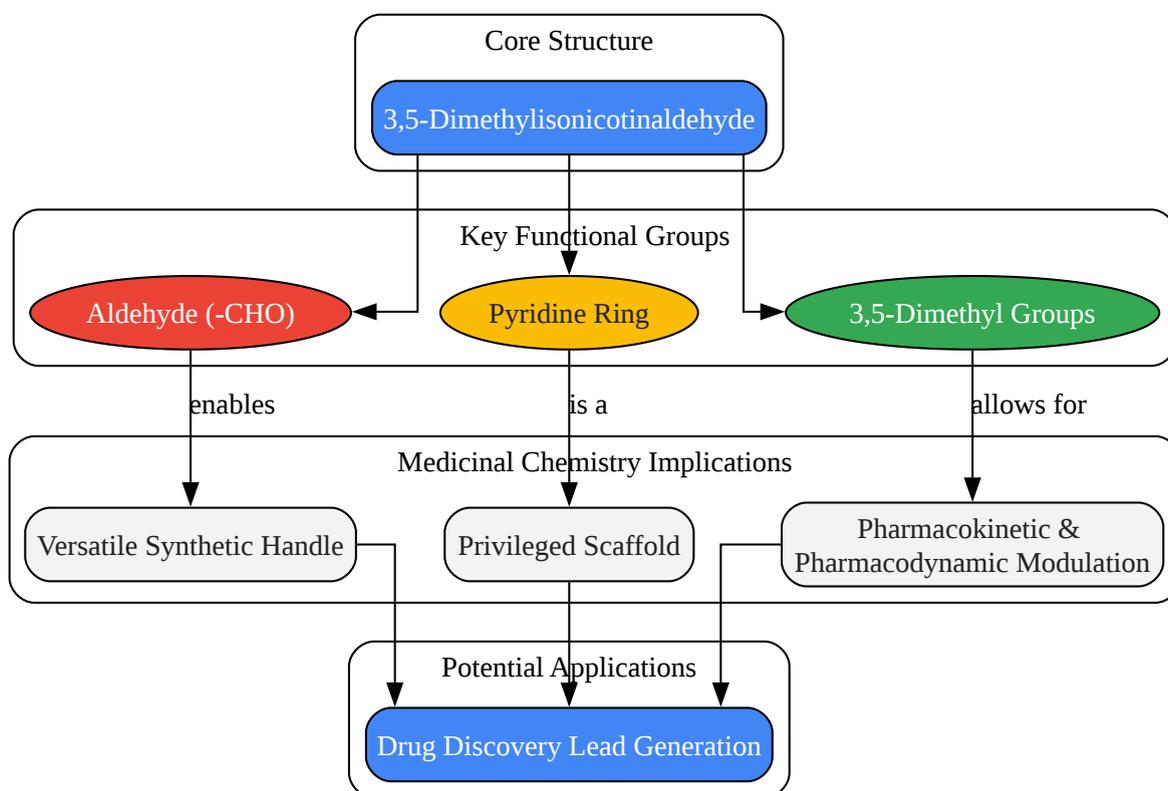
Applications in Drug Development: A Keystone Intermediate

While direct applications of **3,5-Dimethylisonicotinaldehyde** in marketed drugs are not extensively documented, its precursor, 3,5-lutidine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] A notable example is its use in the production of omeprazole, a widely prescribed proton pump inhibitor.[1]

The isonicotinaldehyde scaffold, in general, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including potential therapeutic applications.[6] The aldehyde group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening. For instance, it can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of various pharmacophores.

The presence of the two methyl groups in **3,5-Dimethylisonicotinaldehyde** can offer several advantages in drug design:

- **Steric Hindrance:** The methyl groups can provide steric bulk, which can influence the binding affinity and selectivity of a molecule for its biological target.
- **Lipophilicity:** The addition of methyl groups increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
- **Metabolic Stability:** The methyl groups can block potential sites of metabolism on the pyridine ring, potentially increasing the in vivo half-life of a drug candidate.



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Caption: Role of **3,5-Dimethylisonicotinaldehyde** in drug development.

Characterization and Analytical Profile

Definitive characterization of **3,5-Dimethylisonicotinaldehyde** would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not readily available in public databases, the expected spectral features can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the two equivalent aromatic protons on the pyridine ring, and a singlet for the six equivalent protons of the two methyl groups.
- ¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons of the pyridine ring, and a signal for the methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and methyl groups.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol).

Conclusion

3,5-Dimethylisonicotinaldehyde is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The strategic placement of the methyl and aldehyde groups on the pyridine ring provides a unique combination of reactivity and modulatory handles for medicinal chemists. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like **3,5-Dimethylisonicotinaldehyde** are poised to play an increasingly important role in the generation of new therapeutic agents.

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